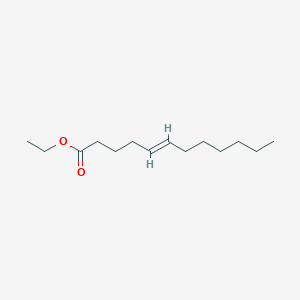

Ethyl Dodec-5-enoate

Description

Contextualization of Dodecenoate Esters in Contemporary Chemical Research

Dodecenoate esters are a class of organic compounds that have garnered significant attention in various fields of chemical research. These esters of dodecenoic acid, a twelve-carbon fatty acid with one double bond, are notable for their presence in nature and their utility as synthetic intermediates. In the broader context of lipids and fatty acid derivatives, dodecenoate esters are investigated for their biological activities and potential applications in materials science and agriculture. Their structural diversity, arising from the position and stereochemistry of the double bond, allows for a wide range of physicochemical properties and biological functions.

Significance of Ethyl Dodec-5-enoate as a Molecular Entity

Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₄H₂₆O₂ |

| Molecular Weight | 226.36 g/mol |

| CAS Number | 87028-10-2 |

| Appearance | Likely a colorless liquid |

| Boiling Point | Estimated to be in the range of 250-270 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Note: The physicochemical properties are largely predicted based on the general characteristics of medium-chain fatty acid esters due to the limited availability of specific experimental data for this compound.

Overview of Academic Research Trajectories for this compound

While specific academic research focusing solely on this compound is limited, its structural similarity to other biologically active dodecenoate esters suggests several potential research avenues. A significant area of investigation for related compounds is their role as insect pheromones. For instance, other positional isomers of dodecenoate esters have been identified as sex attractants for various lepidopteran species researchgate.netnih.govukrbiochemjournal.org. This suggests that this compound could be investigated for similar semiochemical properties, potentially leading to applications in integrated pest management strategies.

Furthermore, the double bond in this compound offers a reactive site for various organic transformations, making it a potential building block in organic synthesis. Research could explore its use in polymerization reactions, or as a precursor for the synthesis of more complex molecules with potential pharmaceutical or agricultural applications. The synthesis of various α,β-unsaturated esters is a well-established area of organic chemistry, and similar methodologies could be applied to synthesize and modify this compound for specific research purposes electronicsandbooks.comorganic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org.

Finally, the study of the physicochemical properties of fatty acid esters is an active area of research, with implications for the food, cosmetic, and biofuel industries mdpi.com. Research into the specific properties of this compound, such as its viscosity, thermal stability, and spectroscopic characteristics, would contribute to this broader field of knowledge.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-dodec-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h9-10H,3-8,11-13H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMJBMIYQMVCCY-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl Dodec 5 Enoate

Alkene Synthesis Approaches for Dodec-5-enoate Backbone Formation

The critical step in synthesizing ethyl dodec-5-enoate is the creation of the C5-C6 double bond with specific stereochemistry. Various olefination reactions can be employed to construct this alkene backbone from smaller carbonyl and organophosphorus or organosulfur precursors.

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. libretexts.org A key advantage of this reaction is the ability to control the stereochemistry of the resulting alkene. For the synthesis of (Z)-ethyl dodec-5-enoate, a non-stabilized ylide is typically employed, as these reagents kinetically favor the formation of the Z-isomer. organic-chemistry.org

The reaction proceeds through the nucleophilic addition of the ylide to an aldehyde (or ketone) to form a betaine intermediate, which then undergoes cyclization to an oxaphosphetane. libretexts.org Under salt-free and aprotic conditions, the decomposition of the cis-oxaphosphetane intermediate is rapid and irreversible, leading predominantly to the Z-alkene and triphenylphosphine (B44618) oxide. pitt.edu

A plausible Wittig synthesis for (Z)-ethyl dodec-5-enoate would involve the reaction of heptanal with an ylide derived from an ethyl 5-phosphoniopentanoate salt.

Table 1: Factors Influencing Stereoselectivity in Wittig Reactions

| Factor | Condition for Z-Selectivity | Condition for E-Selectivity |

| Ylide Type | Non-stabilized (e.g., R = alkyl) | Stabilized (e.g., R = CO2Et) |

| Solvent | Aprotic, non-polar (e.g., THF, Toluene) | Protic or polar aprotic |

| Additives | Salt-free conditions | Presence of lithium salts |

| Temperature | Low temperatures (e.g., -78 °C) | Higher temperatures, allowing equilibration |

While the Wittig reaction is a primary choice for Z-alkene synthesis, other olefination methods offer alternative routes, often with complementary stereoselectivity.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate carbanions, which are more nucleophilic than the corresponding phosphonium ylides. Standard HWE conditions typically favor the formation of E-alkenes. However, modifications such as the Still-Gennari procedure, which uses electron-withdrawing groups on the phosphonate and specific reaction conditions (e.g., KHMDS/18-crown-6 in THF), can provide high selectivity for Z-alkenes.

Julia Olefination: This classical method involves the reaction of a phenyl sulfone anion with an aldehyde, followed by functionalization of the resulting alcohol and reductive elimination, typically with sodium amalgam. wikipedia.org The Julia-Kocienski olefination is a popular modification that uses heterocyclic sulfones (like benzothiazolyl or tetrazolyl sulfones) and provides excellent E-selectivity under milder, one-pot conditions. wikipedia.orgorganic-chemistry.org

Peterson Olefination: This reaction utilizes α-silyl carbanions, which react with aldehydes or ketones to form a β-hydroxysilane intermediate. The stereochemical outcome is controlled by the elimination step; acidic conditions promote syn-elimination to yield the E-alkene, while basic conditions favor anti-elimination to produce the Z-alkene. researchgate.net This offers a tunable approach to alkene geometry. nih.gov

Table 2: Comparison of Olefination Strategies

| Reaction | Key Reagent | Typical Stereoselectivity | Key Features |

| Wittig | Phosphonium Ylide | Z-selective (non-stabilized ylides) | Widely used, tolerant of many functional groups. |

| HWE | Phosphonate Carbanion | E-selective (can be modified for Z) | Water-soluble phosphate byproduct is easily removed. |

| Julia-Kocienski | Heterocyclic Sulfone | E-selective | High E-selectivity, mild conditions. |

| Peterson | α-Silyl Carbanion | Tunable (Z or E) | Stereochemistry controlled by workup conditions (acidic vs. basic). |

Esterification and Functional Group Interconversions in Dodecenoate Synthesis

The ethyl ester moiety of the target molecule is typically introduced via esterification of the corresponding carboxylic acid, dodec-5-enoic acid.

The most common and atom-economical method is the Fischer-Speier esterification . This process involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus. masterorganicchemistry.come3s-conferences.org

Alternatively, if the starting materials are sensitive to strong acids, the ester can be formed under milder conditions using more reactive carboxylic acid derivatives. This can involve converting the carboxylic acid to an acyl chloride or an acid anhydride first. quora.com The acyl chloride reacts vigorously and irreversibly with ethanol at room temperature to produce the ester and hydrogen chloride gas. libretexts.org

Preparation of Key Intermediates (e.g., Phosphonium Salts)

For syntheses employing the Wittig reaction, the preparation of the corresponding phosphonium salt is a prerequisite. These salts are generally synthesized via a bimolecular nucleophilic substitution (SN2) reaction between a phosphine, most commonly triphenylphosphine, and a primary or secondary alkyl halide. google.comgoogleapis.com

To synthesize a precursor for this compound, triphenylphosphine would be reacted with an ethyl 5-halopentanoate (e.g., ethyl 5-bromopentanoate). The reaction is typically carried out by heating the reactants, either neat or in a suitable solvent such as N,N-dimethylformamide (DMF), acetonitrile (B52724), or toluene. google.comgoogleapis.com The reactivity of the halide follows the expected SN2 trend, with iodides being more reactive than bromides, which are more reactive than chlorides. googleapis.com The resulting phosphonium salt is a stable crystalline solid that can be isolated and purified before being deprotonated to form the reactive ylide.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions for the key synthetic steps.

For the Wittig reaction , achieving high Z-selectivity depends on kinetic control. This is favored by:

Base Selection: Using strong, non-lithium bases (e.g., sodium hydride, KHMDS) or forming the ylide with lithium bases (like n-butyllithium) and ensuring all lithium salts are removed or sequestered before adding the aldehyde. The presence of lithium cations can catalyze the equilibration of intermediates, leading to a higher proportion of the more thermodynamically stable E-alkene. pitt.edu

Temperature: Running the reaction at low temperatures (e.g., -78 °C) minimizes the rate of side reactions and prevents the equilibration of the oxaphosphetane intermediate.

For Fischer esterification , the yield is dictated by the position of the equilibrium. Optimization strategies include:

Molar Ratio: Using a significant excess of ethanol shifts the equilibrium towards the ester product. e3s-conferences.org

Catalyst Concentration: The amount of acid catalyst (e.g., H₂SO₄) influences the reaction rate. An optimal concentration accelerates the reaction without causing significant side reactions like dehydration of the alcohol. e3s-conferences.orgresearchgate.net

Temperature: Heating the reaction mixture under reflux increases the reaction rate. The optimal temperature depends on the boiling points of the reactants. e3s-conferences.org

Water Removal: Continuous removal of water using a Dean-Stark trap or molecular sieves is highly effective at driving the reaction to completion. masterorganicchemistry.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. researchgate.net

Atom Economy: This principle favors reactions that incorporate the maximum amount of starting material into the final product. Fischer esterification exhibits excellent atom economy, with water as the only byproduct. In contrast, the classical Wittig reaction has poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. Catalytic versions of the Wittig reaction are being developed to address this issue.

Use of Catalysis: The use of an acid catalyst in Fischer esterification is preferable to using stoichiometric activating agents like those required for converting a carboxylic acid to an acyl chloride. Catalysts are used in small amounts and can often be recycled. researchgate.net

Safer Solvents and Auxiliaries: Green synthesis protocols aim to replace hazardous solvents like chlorinated hydrocarbons or DMF with safer alternatives such as ethyl acetate (B1210297), ethanol, or water. nih.gov In some cases, solvent-free reactions, such as enzymatic esterifications, can be employed. rsc.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. researchgate.net Techniques like microwave-assisted synthesis can dramatically shorten reaction times and lower energy input.

Waste Prevention: Designing synthetic routes that generate minimal and non-toxic waste is a core goal. This involves choosing high-yield reactions and recyclable reagents. researchgate.net For instance, the phosphate byproduct of the HWE reaction is more environmentally benign and easier to remove than the triphenylphosphine oxide from the Wittig reaction.

Advanced Spectroscopic and Analytical Characterization of Ethyl Dodec 5 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of ethyl dodec-5-enoate. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced NMR techniques, a comprehensive understanding of its chemical architecture, including stereochemistry, can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Dodecenoate Characterization

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the this compound molecule, revealing key structural features. In a typical ¹H NMR spectrum of ethyl (Z)-dodec-5-enoate, the olefinic protons of the cis double bond appear as a multiplet in the range of δ 5.30–5.42 ppm. mdpi.com The quartet observed at approximately δ 4.13 ppm corresponds to the methylene (B1212753) protons (-OCH₂-) of the ethyl ester group, showing coupling to the adjacent methyl protons. mdpi.com The triplet for the terminal methyl group (-CH₃) of the ethyl ester appears at around δ 1.23-1.29 ppm. mdpi.com

The methylene protons adjacent to the carbonyl group (-C(=O)CH₂-) resonate as a triplet at approximately δ 2.30 ppm. mdpi.com The allylic protons, which are adjacent to the double bond, and other methylene protons along the alkyl chain appear as multiplets in the region of δ 1.23-2.09 ppm. mdpi.com The terminal methyl group of the dodecenyl chain is observed as a triplet at approximately δ 0.89 ppm. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts for Ethyl (Z)-Dodec-5-enoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Olefinic Protons (C₅-H, C₆-H) | 5.30–5.42 | Multiplet | - |

| Ethyl Ester Methylene (-OCH₂-) | 4.13 | Quartet | 7.1 |

| Methylene α to Carbonyl (-C(=O)CH₂-) | 2.30 | Triplet | 7.5 |

| Allylic Protons & Other Methylene | 1.23-2.09 | Multiplet | - |

| Ethyl Ester Methyl (-OCH₂CH₃ ) | 1.23-1.29 | Triplet | 7.1 |

| Terminal Methyl (-CH₃) | 0.89 | Triplet | 6.9 |

Data sourced from a 300 MHz NMR spectrum in CDCl₃. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications in Dodecenoate Structural Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing insights into the carbon framework of this compound. The carbonyl carbon of the ester group is typically the most downfield signal, appearing at approximately δ 173.77 ppm. mdpi.com The carbons of the double bond (C₅ and C₆) resonate in the olefinic region, with signals observed around δ 131.23 and δ 128.51 ppm for the (Z)-isomer. mdpi.com

The carbon of the ethyl ester's methylene group (-OC H₂-) is found at approximately δ 60.26 ppm. mdpi.com The remaining methylene and methyl carbons of the alkyl chain appear in the upfield region of the spectrum, from roughly δ 14.17 to δ 33.88 ppm. mdpi.com For instance, the terminal methyl carbon of the dodecenyl chain has a chemical shift of about δ 14.17 ppm, while the methyl carbon of the ethyl group appears at approximately δ 14.35 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts for Ethyl (Z)-Dodec-5-enoate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-C =O) | 173.77 |

| Olefinic Carbon (C₅) | 131.23 |

| Olefinic Carbon (C₆) | 128.51 |

| Ethyl Ester Methylene (-OC H₂-) | 60.26 |

| Methylene α to Carbonyl (-C H₂C=O) | 33.88 |

| Other Methylene Carbons | 22.75 - 31.88 |

| Ethyl Ester Methyl (-OCH₂C H₃) | 14.35 |

| Terminal Methyl (-C H₃) | 14.17 |

Data sourced from a 75 MHz NMR spectrum in CDCl₃. mdpi.com

Advanced NMR Techniques for Stereoisomer Differentiation and E/Z Ratio Determination

Advanced, multi-dimensional NMR techniques are indispensable for the definitive assignment of stereoisomers and for quantifying the E/Z ratio of dodecenoates. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to differentiate between E (trans) and Z (cis) isomers. beilstein-journals.org For instance, in the (Z)-isomer, a NOESY experiment would show a spatial correlation between the olefinic protons, which are on the same side of the double bond. In contrast, for the (E)-isomer, such a correlation would be absent or significantly weaker.

Furthermore, the coupling constants between the olefinic protons can also provide clues about the stereochemistry. For some unsaturated systems, the vicinal coupling constant (³J) across a double bond is typically larger for the trans configuration than for the cis configuration. ipb.pt

The determination of the E/Z ratio is often accomplished by integrating the distinct signals of the isomers in the ¹H NMR spectrum. acs.org For example, if the isomers have well-resolved signals for their olefinic protons or other characteristic groups, the relative area under these peaks directly corresponds to their molar ratio in the mixture. beilstein-journals.orgacs.org In cases where ¹H NMR signals overlap, ¹³C NMR can be a valuable alternative for quantification, as the chemical shifts of the allylic carbons are often sensitive to the double bond's geometry. beilstein-journals.org For instance, in some related aliphatic chains with allylic methyl groups, the (E)-configured isomers show the allylic carbon signal at around 39.7 ppm, while the (Z)-isomers show this signal at approximately 30 ppm. beilstein-journals.org

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization Time-of-Flight (ESI-TOF)

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) and a high-resolution mass analyzer such as Time-of-Flight (TOF) provides extremely accurate mass measurements. mdpi.comumn.edu This accuracy allows for the determination of the elemental composition of the molecule with high confidence. For ethyl (Z)-dodec-5-enoate (C₁₄H₂₆O₂), the calculated exact mass for the sodium adduct [M+Na]⁺ is 249.18250 amu. mdpi.com Experimental data from HRMS (ESI-TOF) analysis shows a found mass of 249.18278 amu, which is in excellent agreement with the calculated value, thus confirming the molecular formula. mdpi.com This technique is crucial for verifying the identity of the synthesized or isolated compound. tandfonline.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Dodecenoate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. botanyjournals.com It is widely used for the analysis of volatile compounds like ethyl dodec-enoate. jst.go.jpnih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase. botanyjournals.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, aiding in the identification of the compound. nist.govresearchgate.net By comparing the retention time and the mass spectrum of a sample to that of a known standard, the presence and purity of this compound can be confirmed. hmdb.ca For instance, analysis of related dodecenoate esters shows characteristic fragmentation patterns that can be used for structural elucidation. hmdb.ca GC-MS is also highly effective for detecting and identifying impurities, making it an essential tool for quality control. botanyjournals.com

Chromatographic Separation Techniques for Isomer Analysis and Purification

The isolation and purification of this compound, along with the separation of its geometric isomers, are critical steps in its synthesis and characterization. Chromatographic techniques are indispensable for achieving high purity and for resolving the (E)- and (Z)-isomers, which often exhibit similar physical properties but can have distinct biological activities.

Silica (B1680970) Gel Chromatography for Product Isolation

Silica gel column chromatography is a fundamental and widely employed technique for the purification of this compound from crude reaction mixtures. mdpi.comcolumn-chromatography.com This method leverages the polarity differences between the target compound and various impurities, such as starting materials, byproducts, and reagents. Silica gel, a porous form of silicon dioxide, serves as the polar stationary phase. column-chromatography.com

The separation process involves loading the crude product onto a column packed with silica gel and eluting it with a solvent system of appropriate polarity. column-chromatography.com For a moderately polar compound like this compound, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). mdpi.com The optimal ratio of these solvents is determined empirically, often with the guidance of thin-layer chromatography (TLC), to achieve the best separation. wiley-vch.dersc.org

In a typical procedure, after a chemical synthesis, the reaction mixture is worked up to remove the bulk of the reagents and solvents. mdpi.com The resulting residue is then subjected to silica gel chromatography. mdpi.com For instance, in one synthesis, ethyl (Z)-dodec-5-enoate was purified using a mobile phase of petroleum ether and ethyl acetate in a 120:1 ratio, yielding the product as a pale-yellow oil. mdpi.com The polarity of the eluent can be adjusted as needed; for example, a 100:1 ratio of the same solvents has also been used effectively. mdpi.com The choice of solvent system is crucial for separating the desired ester from other components in the mixture. rsc.orgrsc.org

The effectiveness of silica gel chromatography is dependent on several factors, including the quality and mesh size of the silica gel, the dimensions of the column, and the flow rate of the mobile phase. column-chromatography.com Fractions are collected as the solvent runs through the column and are typically analyzed by TLC to identify those containing the pure product. rsc.org These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Table 1: Examples of Silica Gel Chromatography for the Isolation of Dodec-5-enoate Analogs

| Compound | Eluent System | Eluent Ratio | Reference |

|---|---|---|---|

| Ethyl (Z)-dodec-5-enoate | Petroleum Ether / Ethyl Acetate | 120:1 | mdpi.com |

| Ethyl (5Z,7E)-dodeca-5,7-dienoate | Petroleum Ether / Ethyl Acetate | 100:1 | mdpi.com |

| Methyl 4,6-dimethyldodec-5-enoate | Pentane / Diethyl Ether | 100:2 | beilstein-journals.org |

| Ethyl (Z)-7,7-dimethyl-5-phenyloct-5-enoate | Hexane / Ethyl Acetate | 200:1 | rsc.org |

Advanced Chromatographic Methods for Isomeric Separation

While silica gel chromatography is excellent for general purification, more advanced techniques are often necessary for the analytical and preparative separation of the (E)- and (Z)-isomers of this compound. These isomers have very similar polarities, making their separation on standard silica gel challenging.

Gas Chromatography (GC) is a powerful analytical technique for separating and identifying volatile compounds. In the context of this compound, GC is invaluable for determining the isomeric purity of a sample. nist.gov The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. nist.govderpharmachemica.com

The choice of the stationary phase is critical for resolving geometric isomers. Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (polar) or dimethyl silicone with a percentage of phenyl groups (slightly polar), are often used. nist.gov These phases can interact differently with the subtle variations in the dipole moments and shapes of the (E)- and (Z)-isomers, leading to different retention times. nist.gov For instance, the analysis of fatty acid isomers often relies on specialized GC columns and temperature programs to achieve baseline separation. unime.it Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful, as it provides not only retention time data for quantification but also mass spectra for structural confirmation of the separated isomers. derpharmachemica.comscielo.br

High-Performance Liquid Chromatography (HPLC) is another key technique, suitable for both analytical and preparative-scale separation of isomers that are not sufficiently volatile for GC or when non-destructive recovery of the separated isomers is required. researchgate.netnih.gov In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). researchgate.netnih.gov

The separation of geometric isomers by HPLC can sometimes be enhanced by using stationary phases that offer specific interactions. For example, silver nitrate-impregnated silica gel (AgNO₃-SiO₂) chromatography has been used to separate geometric isomers of fatty acid esters. The silver ions interact with the π-electrons of the double bond, and this interaction is typically stronger for the less-hindered (Z)-isomer, causing it to be retained longer on the column than the (E)-isomer. Furthermore, specialized columns, such as those based on cellulose (B213188) tris(3,5-dichlorophenylcarbamate), have shown success in separating positional isomers of fatty acids, a challenge analogous to separating geometric isomers. nih.gov By optimizing the mobile phase composition and column temperature, it is possible to achieve high-resolution separation of the (E)- and (Z)-forms of this compound. nih.gov Recycling HPLC, where the sample is passed through the column multiple times, can also be employed to enhance the separation of closely eluting isomers. researchgate.net

Table 2: Advanced Chromatographic Techniques for Isomer Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Application |

|---|---|---|---|

| Gas Chromatography (GC) | ZB-5MS (Non-polar) | Helium | Analysis of volatile compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Silar 10C | Helium | Separation and identification of isomers |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water | Analytical and preparative separation |

| Silver Nitrate HPLC | AgNO₃-impregnated Silica Gel | Hexane/Ethyl Acetate | Separation of E/Z isomers |

Natural Occurrence and Biosynthetic Pathways Involving Dodec 5 Enoate Structures

Identification of Dodec-5-enoate Derivatives in Biological Matrices

Dodec-5-enoate derivatives have been identified across a range of biological matrices, indicating their diverse roles in ecological signaling and metabolic processes.

Role as Precursors in Insect Pheromone Biosynthesis

The dodec-5-enoate structure is significant in the biosynthesis of insect sex pheromones. Specifically, ethyl (Z)-dodec-5-enoate has been synthesized as a precursor in the preparation of sex pheromones for the pine caterpillar, Dendrolimus punctatus mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These pheromones are crucial for the integrated pest management of this forest pest. Research into Dendrolimus punctatus pheromone biosynthesis has identified pathways involving desaturases that convert fatty acids into unsaturated precursors, which can then be chain-shortened and reduced to form pheromone components like (Z)-5-dodecenol and (Z,E)-5,7-dodecadienol harvard.edunih.govusda.gov.

Presence of Related Dodecenoates in Plant Metabolomes

Related dodecenoate structures have been found in plant metabolomes. For instance, the biosynthesis of (5Z)-dodec-5-enoate has been implicated in the functional pathways of endophytes within apple trees nih.govmdpi-res.com. These pathways are associated with fatty acid and lipid biosynthesis. While specific mentions of ethyl (5Z)-dodec-5-enoate in Ceiba chodatii were not found in the provided search results, the broader class of dodecenoates is recognized in plant metabolic studies, often linked to fatty acid synthesis mdpi-res.comansi.gov.inmetacyc.orgaocs.orgwikipedia.orgdeshbandhucollege.ac.inresearchgate.net.

Detection of Analogs in Animal Secretions

Analogs of dodecenoates have been detected in animal secretions, particularly in snakes. Research on the scent gland secretions of the Mangshan pit viper (Protobothrops mangshanensis) identified novel methyl-branched unsaturated acids, including methyl 4,6-dimethyldodec-5-enoate, which were characterized by GC-MS and other analytical techniques beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net. These compounds, particularly the methyl esters, were found in small amounts and may serve a function in chemical signaling for the species. While direct detection of ethyl dodec-5-enoate in snake scent glands was not specified, the presence of related methyl esters highlights the occurrence of dodec-5-enoate structures in this context.

Elucidation of Enzymatic Biosynthetic Routes

The formation of dodecenoate structures involves specific enzymatic pathways within broader fatty acid and lipid biosynthesis processes.

Fatty Acid and Lipid Biosynthesis Pathways Yielding Dodecenoates

The biosynthesis of dodecenoates is integrated within the general pathways of fatty acid and lipid synthesis. These pathways typically begin with acetyl-CoA, which is converted to malonyl-CoA, and then elongated through the action of fatty acid synthase complexes aocs.orgwikipedia.orgdeshbandhucollege.ac.inresearchgate.net. Desaturation enzymes play a crucial role in introducing double bonds into fatty acid chains, leading to unsaturated fatty acids like dodecenoates aocs.orgwikipedia.org. For example, the biosynthesis of (5Z)-dodec-5-enoate is recognized within broader fatty acid and lipid biosynthesis pathways nih.govmdpi-res.comansi.gov.inmetacyc.org.

Specific Enzyme Systems Catalyzing Dodec-5-enoate Formation

Specific enzyme systems are responsible for catalyzing the formation of dodec-5-enoate structures. In the context of insect pheromone biosynthesis, desaturases are key. For instance, Dendrolimus punctatus utilizes desaturases to convert fatty acids into unsaturated precursors that can be chain-shortened to form dodecenoates harvard.edunih.govusda.gov. Research has identified specific desaturase enzymes, such as Dpu-D111-APSQ and Dpu-D112-LPAE, involved in the desaturation and subsequent chain shortening required for pheromone component synthesis, which can lead to dodecenoate precursors harvard.edu. Furthermore, MetaCyc database revisions indicate the involvement of enzymes like FabN and FabO from Enterococcus faecalis and FabM from Streptococcus pneumonia in the biosynthesis of unsaturated fatty acids such as (5Z)-dodec-5-enoate metacyc.org.

Compound List

this compound

Ethyl (Z)-dodec-5-enoate

(Z)-5-dodecenol

(Z,E)-5,7-dodecadienol

(5Z)-dodec-5-enoate

Methyl (5Z)-dodec-5-enoate

Methyl 4,6-dimethyldodec-5-enoate

4,6-dimethylalk-5-enoates

(Z)-11-octadecenoic acid

(Z)-5-dodecenoate

(Z,E)-9,11-hexadecadienoate

(Z,E)-5,7-dodecadienoate

(Z)-9-hexadecenoate

Stearic acid

Palmitate

Palmitoleic acid

Oleic acid

(E)-hept-2-enal

(Z)-dodec-5-en-1-ol

(Z)-dodec-5-en-1-yl acetate (B1210297)

(5Z,7E)-dodeca-5,7-dien-1-ol

(5Z,7E)-dodeca-5,7-dien-1-yl acetate

(5Z,7E)-dodeca-5,7-dien-1-yl propionate (B1217596)

Metabolic Fate and Biotransformation of Dodec 5 Enoate Structures

Pathways of Oxidative Degradation

The carbon backbone of dodec-5-enoate is primarily catabolized through the mitochondrial β-oxidation spiral, a process that systematically shortens the fatty acyl chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy generation. wikipedia.orgwikipedia.org However, the presence of a double bond at the fifth carbon position necessitates the involvement of auxiliary enzymes to bypass a step that is problematic for the standard β-oxidation machinery.

Following the initial activation of dodec-5-enoic acid to its coenzyme A (CoA) derivative, 5-dodecenoyl-CoA, the molecule undergoes two cycles of conventional β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase. libretexts.org These two cycles release two molecules of acetyl-CoA, shortening the fatty acyl chain by a total of four carbons.

This process results in the formation of cis-Δ³-octenoyl-CoA. The double bond, now positioned between the third and fourth carbons, presents a challenge for the next enzyme in the sequence, acyl-CoA dehydrogenase, which requires a trans-Δ² double bond for its catalytic activity. To overcome this, the auxiliary enzyme enoyl-CoA isomerase is recruited. pharmaxchange.infojackwestin.com This isomerase catalyzes the conversion of cis-Δ³-octenoyl-CoA to trans-Δ²-octenoyl-CoA. pharmaxchange.info This latter molecule is a substrate for enoyl-CoA hydratase and can re-enter and complete the β-oxidation spiral, ultimately being fully degraded to acetyl-CoA. pharmaxchange.info

It has been observed that the metabolic rate of cis-5-dodecenoic acid is considerably lower than that of saturated fatty acids. medchemexpress.com Specifically, the dehydrogenation rate of cis-5-dodecenoyl-CoA, a critical step in β-oxidation, is only 10-44% of that observed for saturated acyl-CoAs. medchemexpress.com

The initial step of β-oxidation is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs), which exhibit overlapping substrate specificities based on the chain length of the fatty acyl-CoA. The primary ACADs involved in fatty acid oxidation are:

Very-long-chain acyl-CoA dehydrogenase (VLCAD): Prefers substrates with chain lengths of C14 to C20.

Long-chain acyl-CoA dehydrogenase (LCAD): Optimally acts on C12 to C18 acyl-CoAs.

Medium-chain acyl-CoA dehydrogenase (MCAD): Most active with C6 to C12 acyl-CoAs.

Short-chain acyl-CoA dehydrogenase (SCAD): Prefers C4 to C6 acyl-CoAs.

Given its 12-carbon chain, 5-dodecenoyl-CoA is a substrate for both LCAD and MCAD. The presence of the double bond can influence the efficiency of the dehydrogenation reaction. An accumulation of 5-dodecenoyl-CoA has been noted in individuals with MCAD deficiency, indicating the significant role of this enzyme in its metabolism. caymanchem.comhmdb.ca

| Enzyme | Optimal Substrate Chain Length | Relevance to 5-Dodecenoyl-CoA |

|---|---|---|

| VLCAD | C14-C20 | Likely minimal activity |

| LCAD | C12-C18 | Potential for activity |

| MCAD | C6-C12 | Primary metabolizing enzyme |

| SCAD | C4-C6 | Not directly involved |

For β-oxidation to occur, long-chain fatty acids must be transported from the cytoplasm into the mitochondrial matrix. This transport is mediated by the carnitine shuttle system. The key enzyme in this process is carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane. CPT I catalyzes the transfer of the fatty acyl group from coenzyme A to carnitine, forming acylcarnitine.

Acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II), located on the inner mitochondrial membrane, reverses the process, transferring the fatty acyl group from carnitine back to coenzyme A. The regenerated fatty acyl-CoA is now available for β-oxidation, and the free carnitine is transported back to the cytoplasm. As a 12-carbon fatty acid, dodec-5-enoic acid would utilize this shuttle system for its mitochondrial entry.

Hydrolysis of Ester Linkages in Biological Systems

Ethyl dodec-5-enoate, being an ester, must first undergo hydrolysis to liberate dodec-5-enoic acid and ethanol (B145695) before the fatty acid can enter the β-oxidation pathway. This reaction is catalyzed by a class of enzymes known as carboxylesterases, which are widely distributed throughout the body, particularly in the liver. wikipedia.org These enzymes are part of the phase I metabolism of xenobiotics and are responsible for the hydrolysis of a variety of ester-containing compounds. wikipedia.org

The general reaction is as follows:

This compound + H₂O → Dodec-5-enoic acid + Ethanol

The resulting dodec-5-enoic acid is then activated to its CoA ester to proceed with oxidative degradation as described above. Studies have shown that fatty acid ethyl esters can be hydrolyzed by various cellular components in the blood, including red blood cells, white blood cells, and platelets. nih.gov

Exploration of Conjugation and Elimination Mechanisms

Metabolites of dodec-5-enoic acid that are not completely oxidized for energy, as well as the parent compound if it escapes immediate oxidation, can undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. uomus.edu.iq These reactions involve the attachment of small, polar endogenous molecules to the fatty acid or its metabolites.

Common conjugation pathways for carboxylic acids include:

Glucuronidation: The attachment of glucuronic acid, a sugar acid, to the carboxylic acid group. This is a major pathway for the detoxification and elimination of a wide variety of compounds.

Amino Acid Conjugation: The conjugation of the carboxylic acid with amino acids, most commonly glycine (B1666218) or glutamine. For example, benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in the urine. uomustansiriyah.edu.iq

Glutathione (B108866) Conjugation: While more common for electrophilic compounds, glutathione conjugation can occur with certain fatty acid derivatives, leading to the formation of mercapturic acids that are excreted. uomustansiriyah.edu.iq

The resulting conjugated products are more water-soluble and can be eliminated from the body via urine or bile. Omega-oxidation, a minor pathway occurring in the endoplasmic reticulum, can also contribute to the formation of dicarboxylic acids, which are more water-soluble and can be excreted in the urine. nih.gov

Computational Chemistry and Theoretical Investigations of Ethyl Dodec 5 Enoate

Molecular Structure and Conformation Analysis

The molecular structure of Ethyl Dodec-5-enoate consists of a twelve-carbon chain with a double bond at the fifth position, existing in the Z (cis) configuration, and an ethyl ester group at the terminal end. The long alkyl chain allows for various conformational possibilities due to rotation around single bonds. Theoretical studies, such as those employing molecular mechanics or quantum chemical methods (e.g., Density Functional Theory - DFT), can identify the most stable conformers by minimizing the system's energy. These analyses would typically involve:

Bond Lengths and Angles: Determination of precise bond lengths and angles within the molecule.

Torsional Angles: Analysis of rotations around C-C single bonds, particularly along the alkyl chain and around the ester group, to map out the potential energy surface and identify low-energy conformations.

Intermolecular Interactions: While not explicitly detailed for this compound in the provided search results, computational methods can predict how this compound might interact with solvents or other molecules, influencing its physical properties.

For similar long-chain esters or unsaturated compounds, conformational analysis often reveals a preference for extended or slightly kinked structures to minimize steric hindrance, though specific intramolecular interactions can also stabilize certain conformations.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide deep insights into the electronic structure of this compound. Methods like DFT can be employed to compute:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are critical for understanding reactivity. The HOMO-LUMO gap is often correlated with the molecule's stability and its susceptibility to electrophilic or nucleophilic attack.

Charge Distribution: Calculation of atomic charges (e.g., using Mulliken or Löwdin population analysis) reveals the polarity of different parts of the molecule, indicating potential sites for electrostatic interactions or reactions. The ester carbonyl carbon, for instance, is typically electron-deficient.

Polarizability: This property, related to how easily the electron cloud can be distorted by an external electric field, is important for understanding interactions in condensed phases and spectroscopic properties. Parametrization of force field models for calculating molecular polarizabilities has been explored for various organic molecules ntnu.no.

While specific quantum chemical data for this compound were not found, such calculations are standard for characterizing organic molecules and predicting their behavior in chemical processes.

Reaction Mechanism Studies of Synthetic Pathways

The synthesis of this compound typically involves forming the carbon-carbon double bond and the ester functionality. A common synthetic route described involves a Wittig coupling reaction researchgate.netmdpi.comresearchgate.net. The mechanism of such a reaction can be computationally studied to understand:

Transition States: DFT calculations can map out the reaction coordinate, identifying the transition states leading to product formation. This helps in understanding the energy barriers and the stereochemical outcome of the reaction.

Intermediate Structures: The formation and stability of reaction intermediates, such as ylides in the Wittig reaction or phosphonium (B103445) salts, can be analyzed.

Stereoselectivity: For the Z-alkene formation in the Wittig reaction, understanding the factors controlling the Z/E selectivity is crucial. Computational studies can investigate the relative stabilities of different transition states leading to the Z or E isomers. For instance, the reaction of ethyl 5-bromopentanoate with triphenylphosphine (B44618) yields a phosphonium salt, which then undergoes a Wittig coupling with n-heptanal to produce ethyl (Z)-dodec-5-enoate researchgate.netmdpi.comresearchgate.net.

The synthesis of related compounds, such as sex pheromones of the pine caterpillar, often involves such detailed mechanistic studies mdpi.comresearchgate.net.

Prediction of Spectroscopic Parameters and Computational Validation

Spectroscopic techniques are vital for identifying and characterizing chemical compounds. Computational chemistry can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, these include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Prediction of chemical shifts and coupling constants for all hydrogen atoms in the molecule. The characteristic signals for the ethyl group (triplet and quartet), the olefinic protons, and the methylene (B1212753) groups along the chain can be computationally approximated.

¹³C NMR: Prediction of chemical shifts for all carbon atoms, including the carbonyl carbon, olefinic carbons, and aliphatic carbons.

Computational Validation: DFT calculations using methods like GIAO (Gauge-Independent Atomic Orbitals) are commonly used to predict NMR chemical shifts. The accuracy of these predictions is often validated by comparing them to experimentally obtained spectra. For example, ¹H NMR data for a related intermediate, (5-ethoxy-5-oxopentyl)triphenylphosphonium bromide, shows characteristic signals for the ethyl group and the phosphonium-substituted methylene groups mdpi.com.

Infrared (IR) Spectroscopy:

Vibrational Frequencies: Prediction of characteristic IR absorption bands, such as the strong C=O stretching vibration of the ester group (typically around 1730-1750 cm⁻¹), C=C stretching for the alkene (around 1650 cm⁻¹), and C-H stretching and bending modes for the alkyl chain.

Mass Spectrometry (MS):

Fragmentation Patterns: While direct prediction of fragmentation patterns is complex, computational methods can help in identifying likely fragmentation pathways and predicting the masses of fragment ions.

Molecular Ion: Calculation of the exact molecular weight can be used to confirm the molecular formula, and high-resolution mass spectrometry (HRMS) can provide precise mass measurements for validation. For instance, HRMS data for ethyl (Z)-dodec-5-enoate ([M+Na]⁺) has been reported researchgate.net.

The accuracy of these predictions is highly dependent on the chosen theoretical level, basis set, and the inclusion of solvent effects if necessary.

Advanced Applications and Future Research Directions in Dodec 5 Enoate Chemistry

Utilization as a Building Block in Complex Organic Synthesis

The unique structure of Ethyl Dodec-5-enoate, featuring an ester functionality and a cis double bond at the C-5 position, makes it a valuable synthon in organic chemistry. Its utility is prominently demonstrated in the synthesis of biologically relevant molecules, such as insect sex pheromones. For instance, ethyl (Z)-dodec-5-enoate has been employed as a key intermediate in the synthesis of sex pheromones for the pine caterpillar, Dendrolimus punctatus researchgate.netmdpi.com. In these synthetic routes, ethyl (Z)-dodec-5-enoate is typically prepared via a Wittig coupling reaction between n-heptanal and a phosphonium (B103445) salt derived from ethyl 5-bromopentanoate researchgate.netmdpi.com. Subsequent reduction of the ester functionality to an alcohol, followed by acetylation, yields the target pheromone components researchgate.netmdpi.com. Beyond pheromone synthesis, the ester and alkene functionalities offer diverse possibilities for further chemical transformations, including oxidation, reduction, addition reactions across the double bond, and modification of the ester group, enabling the construction of more intricate molecular architectures.

Innovations in Stereoselective Synthesis Methodologies for Dodecenoates

The development of stereoselective synthesis methods is paramount for accessing specific isomers of dodecenoates, which can exhibit distinct biological activities or material properties. While direct enantioselective synthesis of this compound itself might be less documented, advancements in the stereoselective synthesis of related fatty acid esters provide a strong foundation for future research. For example, the synthesis of chiral esters, such as (2S)-butan-2-yl (Z)-dodec-5-enoate, has been achieved through esterification reactions involving enantiomerically pure alcohols and dodecenoic acid derivatives, with reported purities of the S-enantiomer reaching 85% .

General strategies in stereoselective synthesis applicable to dodecenoates include:

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., organocatalysts, metal complexes) to control the stereochemical outcome of reactions like asymmetric hydrogenation, epoxidation, or carbon-carbon bond formation mdpi.comresearchgate.netx-mol.netmdpi.comnih.govorgsyn.org.

Chiral Auxiliaries: Employing temporary chiral groups attached to the molecule to direct the stereochemistry of a reaction, followed by their removal numberanalytics.com.

Stereoselective Olefination: Methods like the Wittig reaction, when carefully controlled, can yield specific alkene geometries, as seen in the synthesis of ethyl (Z)-dodec-5-enoate researchgate.netmdpi.com. Research into catalytic asymmetric variants of these reactions continues to advance researchgate.net.

Conclusion and Outlook

Synthesis of Current Knowledge on Ethyl Dodec-5-enoate

This compound is an ester derived from dodec-5-enoic acid and ethanol (B145695). Its chemical formula is C14H26O2, with a molar mass of approximately 226.36 g/mol . A critical aspect of its structure is the presence of a double bond at the fifth carbon position, which can exist in either cis (Z) or trans (E) isomeric forms. The cis isomer is often the focus of specific syntheses and applications.

The synthesis of this compound is primarily achieved through the esterification of dodec-5-enoic acid with ethanol. Classical methods like Fischer esterification, employing acid catalysts such as sulfuric acid, have been reported to yield the cis isomer with efficiencies ranging from 85-90% under optimized conditions chembk.com. Alternative synthetic routes involve more complex organic chemistry techniques, including Wittig reactions with appropriate phosphonium (B103445) salts and aldehydes, or ethenolysis of longer-chain unsaturated fatty acids like physeteric acid, often utilizing ruthenium-based catalysts for high selectivity towards cis double bonds mdpi.comresearchgate.net. The precursor, dodec-5-enoic acid, can be obtained through various methods, including the oxidation of dodecene derivatives or oleochemical routes lookchem.com.

In terms of applications, this compound has been identified as a minor volatile component in certain fermented products, contributing subtle fruity and green notes, suggesting potential in the flavor and fragrance industry unirioja.es. More significantly, its derivatives have been explored as sex attractants for specific lepidopteran species, such as the pine caterpillar Dendrolimus punctatus, where specific isomers of dodecenoates play a role in insect communication mdpi.comresearchgate.netunirioja.esresearchgate.netshilap.orgbiotaxa.org. Research also indicates its potential as a monomer in specialty polymer synthesis, although its polymerization characteristics are not extensively detailed mdpi.com. Furthermore, intermediates related to dodecenoic acids are implicated in metabolic pathways within microorganisms, such as in the biosynthesis of certain fatty acids in apple tree endophytes nih.gov.

Key identification methods for confirming the structure and isomeric purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) for retention times and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the cis configuration via coupling constants (J ≈ 10–12 Hz), and ATR-IR spectroscopy for characteristic functional group peaks .

Data Table: Key Properties and Synthesis of this compound

| Property | Value (focus on cis isomer) | Units | Notes |

| Chemical Formula | C14H26O2 | - | |

| Molar Mass | 226.36 | g/mol | |

| Double Bond | C5 | - | cis (Z) or trans (E) isomerism |

| Synthesis Method | Fischer Esterification | - | With ethanol and acid catalyst (e.g., H2SO4) |

| Typical Yield | 85-90% | % | For cis isomer via Fischer esterification chembk.com |

| Alternative Synth | Wittig Reaction | - | Utilizes phosphonium salts and aldehydes mdpi.comresearchgate.net |

| Alternative Synth | Ethenolysis | - | Of longer-chain unsaturated fatty acids, often Ru-catalyzed |

| Identified Uses | Flavor/Fragrance Component | - | Minor volatile in fermented products unirioja.es |

| Identified Uses | Insect Sex Attractant | - | Derivatives used for specific moth species mdpi.comresearchgate.netunirioja.esresearchgate.netshilap.orgbiotaxa.org |

| Identified Uses | Polymer Monomer | - | Potential, but not extensively studied mdpi.com |

| Analytical Method | NMR Spectroscopy | - | Confirms cis configuration via coupling constants |

| Analytical Method | GC-MS | - | For identification and purity assessment |

Identified Gaps in Fundamental Research and Understanding

Despite established synthetic routes and some identified applications, several areas in the fundamental research of this compound remain underexplored:

Isomer-Specific Characterization: While the existence of cis and trans isomers is known, comprehensive comparative studies detailing the distinct physical, chemical, and biological properties of each isomer are limited. This includes subtle differences in reactivity, spectroscopic signatures, and potential biological interactions.

Mechanistic Understanding of Synthesis: While common synthetic pathways are employed, detailed mechanistic studies, especially concerning the stereoselectivity of newer catalytic methods (e.g., metathesis reactions) or optimizing yields and purities for specific isomers, could lead to more efficient and sustainable production.

Comprehensive Application Profiling: The potential of this compound as a monomer in polymer science requires more in-depth investigation into its polymerization kinetics, resulting polymer properties, and potential applications in materials science. Similarly, its role in the flavor and fragrance industry could be expanded with more detailed sensory analysis and stability studies.

Occurrence and Biosynthesis: While identified as a component in some natural products, a thorough understanding of its natural occurrence, biosynthesis pathways in various organisms, and its specific metabolic roles (beyond being an intermediate in fatty acid oxidation) is not widely documented.

Environmental Fate and Degradation: Information regarding the environmental persistence, biodegradability, and potential ecotoxicity of this compound is largely absent in the current literature.

Future Research Avenues and Interdisciplinary Connections

Addressing the identified gaps opens several promising avenues for future research, fostering interdisciplinary connections:

Stereoselective Synthesis and Catalysis: Further development of highly stereoselective catalytic methods for the synthesis of specific cis or trans isomers of this compound could enhance its utility in applications requiring precise molecular architecture, such as in pharmaceuticals or advanced materials. This could involve exploring novel organocatalysts or transition metal complexes.

Materials Science and Polymer Chemistry: Investigating this compound as a bio-based monomer for novel polyesters or polyacrylates could lead to sustainable materials with unique properties. Its unsaturated nature could allow for cross-linking or further functionalization, opening doors for applications in coatings, adhesives, or biodegradable plastics.

Biotechnology and Synthetic Biology: Elucidating the enzymatic pathways involved in the biosynthesis of dodecenoates could enable the development of biotechnological routes for their production using engineered microorganisms. This aligns with the growing trend towards sustainable chemical manufacturing.

Agrochemistry and Pest Management: Continued research into the efficacy and specificity of this compound derivatives as insect sex attractants could lead to more targeted and environmentally friendly pest control strategies. This requires interdisciplinary collaboration between organic chemists, entomologists, and agrochemical researchers.

Analytical Chemistry and Metabolomics: Developing advanced analytical techniques for detecting and quantifying this compound and its isomers in complex biological matrices (e.g., food, environmental samples) would support research in food science, environmental monitoring, and human health studies, particularly concerning metabolic disorders where fatty acid intermediates are involved hmdb.caebi.ac.uk.

By pursuing these research directions, the scientific community can deepen the understanding and expand the applications of this compound, bridging organic synthesis, materials science, biotechnology, and applied chemistry.

List of Compounds Mentioned:

this compound

Dodec-5-enoic acid

Ethanol

Physeteric acid

n-heptanal

Ethyl 5-bromopentanoate

(Z)-dodec-5-en-1-ol

(Z)-dodec-5-en-1-yl acetate (B1210297)

(5Z,7E)-dodeca-5,7-dien-1-ol

(5Z,7E)-dodeca-5,7-dien-1-yl acetate

(5Z,7E)-dodeca-5,7-dien-1-yl propionate (B1217596)

Dodec-2-enoic acid

Dodec-7-enoic acid

(2R)-butan-2-ol

(2S)-butan-2-ol

(2R)-butan-2-yl dodec-5-enoate

(2S)-butan-2-yl dodec-5-enoate

(Z)-hexadec-9-enoic acid

(2R)-butan-2-yl (Z)-hexadec-9-enoate

(2S)-butan-2-yl (Z)-hexadec-9-enoate

Methyl (5Z)-dodec-5-enoate

Q & A

Q. How can researchers ensure reproducibility in synthesizing and testing this compound analogs?

- Methodological Answer : Publish detailed protocols via platforms like Protocols.io . Share characterized samples with enantiomeric purity certificates via chemical repositories (e.g., Sigma-Aldrich). Collaborative trials across institutions validate biological activity, with pre-registered hypotheses on Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.